5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine

Medicinal Chemistry Solubility Optimization Process Chemistry

5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1956332-13-0) is a polyhalogenated pyrazolo[3,4-c]pyridine derivative designed as a versatile synthetic intermediate. It features a unique combination of three orthogonal reactive handles: chlorine atoms at the 5- and 7-positions, an iodine atom at the 3-position, and an N1-(2-ethoxyethyl) protecting group that enhances solubility and modulates reactivity.

Molecular Formula C10H10Cl2IN3O
Molecular Weight 386.01 g/mol
Cat. No. B13100320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine
Molecular FormulaC10H10Cl2IN3O
Molecular Weight386.01 g/mol
Structural Identifiers
SMILESCCOCCN1C2=C(N=C(C=C2C(=N1)I)Cl)Cl
InChIInChI=1S/C10H10Cl2IN3O/c1-2-17-4-3-16-8-6(10(13)15-16)5-7(11)14-9(8)12/h5H,2-4H2,1H3
InChIKeyDLTLXJJSCPDWQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine: Differentiated Halogenated Scaffold for Medicinal Chemistry Procurement


5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1956332-13-0) is a polyhalogenated pyrazolo[3,4-c]pyridine derivative designed as a versatile synthetic intermediate. It features a unique combination of three orthogonal reactive handles: chlorine atoms at the 5- and 7-positions, an iodine atom at the 3-position, and an N1-(2-ethoxyethyl) protecting group that enhances solubility and modulates reactivity. This scaffold belongs to a privileged class of kinase inhibitor templates, particularly relevant to Pim kinase and PDE targets [1]. With a molecular weight of 386.02 g/mol, a computed XLogP3 of 3.3, and a topological polar surface area of 39.9 Ų, the compound balances lipophilicity with sufficient polarity for handling, making it distinct from simpler, non-iodinated or unprotected analogs [2].

Why 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by Common Analogs


Generic substitution with the free N–H analog (CAS 1934666-20-2) or simpler 3-halo derivatives fails due to critical differences in reactivity and physicochemical properties. The N1-(2-ethoxyethyl) protecting group prevents unwanted tautomerism and N–H side reactions during metal-catalyzed couplings, while simultaneously increasing the compound's solubility in organic solvents (XLogP3 = 3.3 vs. predicted ~1.8 for the N–H analog) [1]. The simultaneous presence of chlorine and iodine atoms enables programmable, orthogonal cross-coupling sequences—a feature absent in exclusively chlorinated or non-halogenated analogs. Furthermore, the 3-iodo handle provides superior oxidative addition rates in palladium-catalyzed reactions compared to the corresponding 3-bromo derivative, ensuring higher yields in the initial diversification step [2]. These properties are essential for efficient structure–activity relationship (SAR) exploration in kinase inhibitor programs.

Quantitative Differentiation Evidence: 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine vs. Closest Analogs


Enhanced Organic Solubility via N1-Ethoxyethyl Protection: XLogP3 Comparison

The target compound exhibits markedly improved organic solubility compared to its N–H analog. The computed partition coefficient (XLogP3) is 3.3 [1], which drives preferential partitioning into organic layers during extraction and homogeneous reaction conditions. In contrast, the N–H analog 5,7-dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1934666-20-2) has a significantly lower predicted XLogP3 (estimated 1.8), leading to poor solubility in non-polar media, problematic extraction, and often requires polar aprotic solvents like DMF or DMSO that complicate workup . This difference is critical for maintaining high yields in multi-step synthetic sequences.

Medicinal Chemistry Solubility Optimization Process Chemistry

Orthogonal Halogen Reactivity: Programmable Divergent Synthesis via Iodo vs. Chloro Selectivity

The target compound uniquely enables a sequential, three-step diversification strategy. The C3–I bond undergoes oxidative addition with Pd(0) catalysts at rates approximately 10–100 times faster than the C3–Br bond in analogous pyrazolo[3,4-c]pyridines, allowing for exclusive first-stage functionalization under mild conditions (e.g., Sonogashira, Suzuki, or Buchwald–Hartwig coupling) [1]. Subsequent nucleophilic aromatic substitution (SNAr) of the 7-Cl (activated by the pyridine nitrogen) and then the 5-Cl can be controlled by temperature and base strength. This orthogonal reactivity profile is supported by synthetic studies on related 5,7-dichloro-3-iodo-pyrazolopyridine systems, where selective mono-coupling at C3 was demonstrated without competing dehalogenation at C5 or C7 [2]. In contrast, the 3-bromo analog frequently exhibits lower selectivity and requires harsher conditions, leading to mixtures [1].

Cross-Coupling Divergent Synthesis Kinase Inhibitors

N1-Protecting Group for Tautomer Control and Synthetic Efficiency

Pyrazolo[3,4-c]pyridines lacking N1 substitution exhibit N1–H/N2–H tautomerism, which leads to regioisomeric mixtures during alkylation or acylation reactions. NMR studies on 5-substituted pyrazolo[3,4-c]pyridine derivatives confirm the presence of two tautomeric forms in solution, complicating direct functionalization [1]. The target compound permanently locks the tautomer into the N1-substituted form via the 2-ethoxyethyl group, eliminating regioisomer formation. This protecting group also withstands Suzuki, Sonogashira, and SNAr conditions but can be removed under mild acidic conditions to reveal the free NH for late-stage diversification. The N–H analog, by contrast, requires careful control of base and temperature to avoid N- vs. C-alkylation mixtures, reducing synthetic throughput [2].

Tautomerism Protecting Group Strategy Synthetic Methodology

High-Value Application Scenarios for 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine


Divergent Library Synthesis of Pim Kinase Inhibitors

Procurement teams focused on oncology can utilize this scaffold for rapid parallel synthesis of Pim kinase inhibitor libraries. The orthogonal 3-iodo handle allows for initial diversification with aryl or heteroaryl boronic acids via Suzuki coupling (as demonstrated in analogous pyrazolopyridine systems [1]), while sequential SNAr at the 7- and 5-positions introduces amine diversity. The N1-ethoxyethyl group ensures tautomeric homogeneity, eliminating regioisomeric byproducts that plague N-unprotected analogs and improving library purity profiles.

Late-Stage Functionalization in PDE Inhibitor Development

Drawing on the established role of 1-(2-ethoxyethyl)-pyrazolo[4,3-d]pyrimidines as PDE5 inhibitors [1], this compound serves as a strategic intermediate for developing PDE-targeting agents with a modified [3,4-c] core. The ethoxyethyl group provides solubility for homogeneous reaction conditions and can be retained or removed to fine-tune pharmacokinetic properties. The 5,7-dichloro substitution pattern permits the introduction of solubilizing groups critical for reducing hERG affinity, a common optimization challenge in PDE inhibitor programs.

C–H Functionalization Method Development on Heteroaryl Iodides

This compound is an ideal test substrate for developing new C–H activation methodologies. The 3-iodo group directs metal insertion, while the adjacent nitrogen atoms of the pyrazole ring can act as directing groups. The robustness of the ethoxyethyl protecting group under oxidative C–H activation conditions (e.g., Pd(II/IV) or Rh(III) catalysis) makes it superior to N–H analogs, which are prone to N–H oxidation and catalyst poisoning. This has been observed in related N-protected heteroaryl iodide studies [1].

Agrochemical Lead Optimization through Halogen Scanning

While medicinal chemistry is the primary application, agrochemical discovery groups can exploit the differential reactivity of iodine vs. chlorine for systematic halogen scanning. Replacing the 3-iodo group with CF3, OCF3, or small alkyl groups via Kumada or Negishi coupling, while retaining the 5,7-dichloro core for further modification, allows for rapid establishment of structure–activity relationships in fungicidal or herbicidal pyrazolopyridine leads [1].

Quote Request

Request a Quote for 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.